molecular formula C13H18N6O3 B10960695 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10960695
M. Wt: 306.32 g/mol
InChI Key: DBBIZIMUZMEXID-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes both nitro and carboxamide functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and eco-friendly methodologies. Techniques such as microwave-assisted reactions and ultrasound-assisted synthesis are employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, carbonyl compounds, nitric acid for nitration, and amines for amidation. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further modified to enhance their biological and chemical properties .

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and fluorescent materials.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring structure allows it to bind to specific enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C13H18N6O3

Molecular Weight

306.32 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N,2,5-trimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C13H18N6O3/c1-5-18-8-10(6-14-18)7-16(3)13(20)12-11(19(21)22)9(2)15-17(12)4/h6,8H,5,7H2,1-4H3

InChI Key

DBBIZIMUZMEXID-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]

Origin of Product

United States

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